Catechol Dimethylether-d6
Overview
Description
Catechol Dimethylether-d6, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis and Oxidation Studies
Electrochemical methods have been explored for the synthesis of quinoxalinediones and benzofuran derivatives, utilizing catechol and its derivatives as precursors. The electrooxidation of catechols in the presence of various nucleophiles facilitates the formation of complex organic structures, demonstrating the utility of catechol derivatives in electrochemical synthetic methodologies (Habibi et al., 2006), (Nematollahi et al., 2004).
Rotational Spectroscopy for Conformation Analysis
The rotational spectra of dimethylether-d6–Ar and dimethylether-13C–Ar have been studied to understand the conformation of the complex, highlighting the usefulness of isotopic labeling in molecular structure analysis via molecular beam Fourier transform microwave spectroscopy (Maris et al., 2009).
Metal-Organic Frameworks and Proton Conductivity
Catechol derivatives have been utilized in the synthesis of three-dimensional metal-catecholate frameworks, demonstrating high proton conductivity and potential applications in fuel cells and sensors. The coordination of metal ions with catecholate linkers facilitates the creation of porous anionic frameworks with significant electrochemical properties (Nguyen et al., 2015).
NMR Structural Determination in Food and Wine Analysis
The structural determination of catechin-laccase dimeric reaction products via NMR spectroscopy has been applied as a novel approach to identify markers of grape and wine oxidation. This application highlights the role of catechol derivatives in understanding and monitoring the chemical changes during food processing and storage (Deshaies et al., 2021).
Catalysis and Green Chemistry
Research has demonstrated the efficiency of catechol derivatives in catalytic processes, such as the selective O-alkylation of catechol to produce guaiacol, and in carbonate interchange reactions. These studies underscore the potential of catechol derivatives in facilitating environmentally friendly chemical transformations (Talawar et al., 2000), (Tabanelli et al., 2017).
Mechanism of Action
Target of Action
Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that this compound may influence these critical cellular processes.
Mode of Action
Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .
Biochemical Pathways
This compound, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .
Pharmacokinetics
It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .
Result of Action
The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Catechol Dimethylether-d6 interacts with various biomolecules in biochemical reactions. It is soluble in Ethyl Acetate and Hexane , which suggests that it can easily interact with other biomolecules in a cellular environment
Cellular Effects
Catechol, a related compound, has been shown to induce DNA damage and apoptosis in breast cancer cells
Molecular Mechanism
Catechol has been shown to undergo decarboxylation and carboxylation reactions in certain bacteria
Temporal Effects in Laboratory Settings
It is known to be stable and can be stored at -20° C
Metabolic Pathways
Catechol is known to be involved in various metabolic pathways, including those involving enzymes and cofactors
Transport and Distribution
Its solubility in Ethyl Acetate and Hexane suggests that it may be easily transported and distributed within cells.
Properties
IUPAC Name |
1,2-bis(trideuteriomethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480535 | |
Record name | Catechol Dimethylether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24658-24-0 | |
Record name | Catechol Dimethylether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.